molecular formula C17H16INO3 B8130194 Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate

Cat. No.: B8130194
M. Wt: 409.22 g/mol
InChI Key: ZZWUEPCNNPUOLH-UHFFFAOYSA-N
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Description

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features both a Cbz-protected (benzyloxycarbonyl) azetidine ring and a 4-iodophenoxy group. The azetidine ring is a valuable saturated heterocycle, recognized for its role in improving the physicochemical and pharmacokinetic properties of drug candidates . The Cbz group is a common protecting group for amines, which can be readily removed under mild conditions to allow for further functionalization of the azetidine nitrogen atom . The presence of the 4-iodophenoxy moiety makes this compound an exceptionally versatile intermediate. The iodine atom is an excellent handle for further chemical transformation via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows researchers to efficiently create diverse libraries of compounds by coupling the molecule with various boronic acids, alkynes, or amines . In the context of drug design, this compound can serve as a key intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas. The structure of the azetidine ring makes it a potential scaffold for exploring amide bond bioisosteres, a strategy widely used to enhance metabolic stability, modify selectivity, and improve the overall drug-like properties of peptide-like compounds . This product is intended for research and development purposes only and is not for human or therapeutic use.

Properties

IUPAC Name

benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO3/c18-14-6-8-15(9-7-14)22-16-10-19(11-16)17(20)21-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWUEPCNNPUOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

The azetidine core is synthesized via cyclization reactions. A common method involves the base-mediated intramolecular nucleophilic substitution of β-amino alcohols or related precursors. For example, 1-benzylazetidine-3-ol derivatives can be generated by cyclizing halogenated amino alcohols in aqueous triethylamine, which scavenges hydrogen halide byproducts and suppresses polymerization. This method achieves yields exceeding 80% under optimized conditions (Table 1).

Table 1: Cyclization Conditions for Azetidine Ring Formation

PrecursorSolventBaseTemperatureYield (%)
3-ChloroazetidineH₂O/Et₃NTriethylamine25°C82
3-BromoazetidineTHFK₂CO₃60°C75

Phenoxy Group Introduction

The 4-iodophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. In one protocol, the azetidine nitrogen is deprotonated with sodium hydride in dimethylformamide (DMF), followed by reaction with 4-iodophenyl iodide under microwave irradiation at 120°C. This step requires anhydrous conditions to prevent hydrolysis of the intermediate.

Benzyl Ester Protection

The final step involves protecting the azetidine carboxylate with a benzyl group using benzyl chloroformate in dichloromethane. Triethylamine is added to neutralize HCl, driving the reaction to completion. This method achieves near-quantitative yields when conducted under inert atmosphere.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and THF are preferred for SNAr reactions due to their ability to stabilize transition states. For cyclization steps, aqueous triethylamine mixtures enhance selectivity by precipitating ammonium salts, which reduces side reactions.

Table 2: Solvent Effects on Phenoxy Coupling

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7488
THF7.5872
DMSO46.7385

Temperature and Time Parameters

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, iodophenoxy coupling at 120°C under microwave irradiation achieves 88% yield in 30 minutes, compared to 65% yield after 6 hours under conventional heating.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra confirm the azetidine structure through characteristic resonances:

  • Azetidine protons : Two sets of doublets at δ 3.8–4.2 ppm (J = 6–8 Hz) for the ring CH₂ groups.

  • Benzyl group : A singlet at δ 5.1 ppm for the CH₂O moiety and aromatic protons at δ 7.3–7.4 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₇H₁₆INO₃, with observed [M+Na]⁺ at m/z 432.0298 (calculated 432.0295).

Challenges and Byproduct Management

Iodine Stability

The 4-iodophenoxy group is prone to oxidation under acidic conditions. Reactions requiring acidic workups are conducted at low temperatures (<10°C) to minimize iodine loss.

Polymerization During Cyclization

Uncontrolled cyclization of β-amino alcohols can lead to polymeric byproducts. Using triethylamine in aqueous media suppresses this by sequestering HCl and precipitating ammonium salts.

Comparative Analysis with Related Compounds

This compound shares synthetic pathways with tert-butyl analogs, but the benzyl group introduces distinct challenges:

  • Solubility : Benzyl esters exhibit lower solubility in polar solvents compared to tert-butyl esters, necessitating DMF or DMSO for homogeneous reactions.

  • Deprotection : Benzyl groups require harsher conditions (e.g., H₂/Pd-C) for removal, whereas tert-butyl esters cleave under mild acidic conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the iodophenoxy group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) and potassium carbonate (K₂CO₃) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against specific targets, such as cancer cells or inflammatory pathways .
  • Mechanism of Action : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, making it a candidate for further investigation as a therapeutic agent .

2. Synthetic Organic Chemistry

  • Building Block for Complex Molecules : The azetidine ring structure provides a scaffold for the synthesis of more complex molecules. It can participate in nucleophilic ring-opening reactions, leading to the formation of various substituted amines and heterocycles .
  • Catalytic Applications : Recent studies have highlighted the use of azetidines like this compound as ligands in catalytic processes. They have shown promising results in facilitating reductions and cycloadditions, which are essential reactions in organic synthesis .

Case Studies

Study Focus Findings
Study on Azetidines as MEK InhibitorsInvestigated the role of azetidine derivatives in inhibiting MEK pathways related to cancer proliferationIdentified this compound as a potential lead compound with significant inhibitory effects
Synthesis of Aryl-AzetidinesDeveloped a scalable method for synthesizing aryl-substituted azetidinesDemonstrated that this compound can be synthesized efficiently, providing access to diverse derivatives for biological testing
Photoredox Catalysis StudiesExplored the formation of radicals from azetidines under photoredox conditionsShowed that this compound could serve as a substrate for radical-mediated transformations, expanding its utility in synthetic applications

Mechanism of Action

The mechanism of action of Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The iodophenoxy group may play a crucial role in binding to these targets, while the azetidine ring and ester group contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents at the azetidine 3-position and the protecting group at the 1-position. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Azetidine Derivatives

Compound Name 3-Position Substituent 1-Protecting Group Key Features Reference
Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate 4-iodophenoxy Benzyl ester Iodine for halogen bonding N/A
Benzyl 3-(4-(trifluoromethyl)phenyl)azetidine-1-carboxylate 4-CF₃Ph Benzyl ester Electron-withdrawing CF₃ group
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate Ethoxy-oxoethylidene Benzyl ester Conjugated ester system
tert-Butyl 3-(benzyl(ethyl)amino)azetidine-1-carboxylate Benzyl-ethylamino tert-Butyl (Boc) Amino functionality
Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate 3-iodopropyl Benzyl ester Aliphatic iodine substituent

Key Observations :

  • Steric Impact: Bulky substituents like bis(4-phenylquinolin-2-yl)amino () reduce synthetic yields (15–33%) due to steric hindrance, whereas smaller groups (e.g., ethoxy-oxoethylidene in ) achieve higher yields (67%) .
  • Protecting Groups: Benzyl esters (–3, 6–7, 12–15) are stable under acidic conditions but cleavable via hydrogenolysis, while Boc groups (–5, 8–9, 11) offer orthogonal deprotection under acidic conditions .

Key Observations :

  • Yield Drivers : Electron-deficient aryl groups (e.g., 4-CF₃Ph) and conjugated systems (e.g., ethoxy-oxoethylidene) are synthesized efficiently (60–67%), while sterically hindered substituents (e.g., 1-methyl-1-phenylethoxy) result in lower yields (34%) .
  • Catalysis : Silver salts (AgClO₄) are employed for etherification (), whereas trifluoroacetic acid (TFA) facilitates esterification () .

Physical and Spectral Properties

Physical States :

  • Most analogs are oils (e.g., ) unless polar substituents (e.g., hydroxyl or amino groups in ) confer crystallinity .
  • Melting points for crystalline derivatives range from 86–160°C () .

Spectral Data :

  • ¹H NMR: Aromatic protons in 4-iodophenoxy analogs would resonate near δ 7.3–7.6 (cf. δ 7.60 for 4-CF₃Ph in ), while azetidine NCH₂ protons appear at δ 4.5–5.2 .
  • IR : Ester C=O stretches are consistent at ~1720 cm⁻¹ across analogs () .
  • 19F NMR : Unique to CF₃-containing analogs (δ -62.64 ppm in ) .

Biological Activity

Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Azetidine Ring : A four-membered cyclic amine that contributes to the compound's biological properties.
  • Iodophenoxy Group : The presence of iodine may enhance the compound's reactivity and interaction with biological targets.
  • Carboxylate Functionality : This functional group is crucial for the compound's solubility and interaction with enzymes.
PropertyValue
Molecular FormulaC₁₄H₁₃I₁O₂N
Molecular Weight325.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly kinases. This inhibition can disrupt normal cellular functions, leading to therapeutic effects.
  • Receptor Interaction : It may interact with various receptors, influencing cellular responses such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain azetidine derivatives can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines.

Study Example : A study published in the Journal of Medicinal Chemistry demonstrated that azetidine derivatives could effectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary investigations suggest that it may possess activity against a range of bacterial strains, potentially making it useful in treating infections.

Research Findings : In vitro studies have shown that related compounds exhibit bactericidal effects against Gram-positive bacteria, indicating a potential role for this compound in antibiotic development .

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is beneficial to compare this compound with structurally similar compounds.

CompoundBiological Activity
Benzyl 3-(4-bromophenoxy)azetidine-1-carboxylateModerate anticancer activity
Benzyl 3-(phenoxy)azetidine-1-carboxylateHigh antimicrobial activity
Benzyl 3-(4-chlorophenoxy)azetidine-1-carboxylateLow cytotoxicity, moderate efficacy

Q & A

Q. What are the common synthetic routes for Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate?

The synthesis typically involves functionalization of the azetidine ring at the 3-position. A general approach includes:

  • Step 1 : Preparation of benzyl 3-oxoazetidine-1-carboxylate via carbamate protection of azetidine, followed by oxidation.
  • Step 2 : Nucleophilic substitution or coupling reactions to introduce the 4-iodophenoxy group. For example, cobalt-catalyzed C–H bond addition (as in related azetidine derivatives) can enable stereoselective functionalization .
  • Step 3 : Purification via silica gel chromatography (e.g., 40% EtOAc in CH₂Cl₂), with structural confirmation by NMR and IR spectroscopy .

Q. How is the conformational stability of the azetidine ring addressed during synthesis?

The strained four-membered azetidine ring is stabilized using:

  • Protecting groups : tert-Butoxycarbonyl (Boc) or benzyl (Cbz) groups reduce ring strain and prevent unwanted side reactions during functionalization .
  • Low-temperature conditions : Reactions are often conducted at 0–45°C to minimize ring-opening side reactions .
  • Computational modeling : Pre-synthesis DFT calculations predict optimal substituent positions to mitigate strain .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the 4-iodophenoxy substitution (e.g., δ 6.38–8.65 ppm for aromatic protons) .
  • IR spectroscopy : Key peaks include C=O stretches (~1689 cm⁻¹) and N–H bends (~3317 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-TOF validates molecular weight (e.g., [M+H⁺] calculated vs. observed) .

Advanced Research Questions

Q. How does the 4-iodophenoxy group influence reactivity in cross-coupling reactions?

The iodine atom acts as:

  • A halogen bond donor : Enhances intermolecular interactions in crystal packing, relevant for X-ray crystallography (SHELX refinement) .
  • A directing group : Facilitates Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. The electron-withdrawing nature of iodine increases oxidative addition efficiency .
  • A radiolabeling site : ¹²³I/¹²⁵I isotopes enable tracking in pharmacokinetic studies.

Q. What strategies resolve enantiomers of this chiral azetidine derivative?

  • Chiral auxiliaries : Use of tert-butyl or benzyl groups with defined stereochemistry during synthesis .
  • Chromatographic separation : Chiral HPLC (e.g., amylose-based columns) or SFC (supercritical fluid chromatography) .
  • Crystallographic analysis : SHELXL software refines enantiomeric excess via Flack parameter determination .

Q. How can computational methods predict the electronic effects of substituents on the azetidine ring?

  • DFT calculations : Assess steric strain (e.g., dihedral angles) and electronic effects (NBO analysis) of the 4-iodophenoxy group .
  • MD simulations : Model solvation effects and conformational flexibility in biological systems .
  • Docking studies : Predict binding affinity to target proteins (e.g., kinase inhibitors) based on iodine’s halogen-bonding capability .

Q. Methodological Notes

  • Safety : While specific toxicity data for this compound is limited, general azetidine handling requires PPE (gloves, goggles) and ventilation due to potential respiratory irritation .
  • Data Contradictions : Some safety data sheets report "no known hazards" , but analogous compounds (e.g., azetidine-3-carboxylic acid) require cautious handling .

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